1-(Mesitylsulfonyl)piperidine-4-carboxylic acid

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. researchgate.netnih.gov Its prevalence in medicinal chemistry stems from its ability to confer favorable physicochemical properties to molecules, such as improved water solubility and the capacity to form crucial interactions with biological targets. thieme-connect.comthieme-connect.comresearchgate.net The flexible, chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is critical for optimizing binding affinity and selectivity for specific receptors and enzymes. thieme-connect.comthieme-connect.com

Piperidine derivatives are integral components of numerous drug classes, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.net The introduction of a piperidine scaffold into a drug candidate can modulate its pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comresearchgate.net This versatility has made the piperidine ring a privileged scaffold in drug discovery, with researchers continuously exploring new methods for its synthesis and functionalization. nih.gov

Role of Carboxylic Acid Functionalities in Advanced Chemical Transformations and Biological Interactions

The carboxylic acid group (-COOH) is another fundamental functional group in organic chemistry and drug design. researchgate.netwiley-vch.delongdom.org Its acidic nature allows it to participate in a variety of chemical reactions, making it a valuable handle for synthesizing more complex molecules. longdom.org In a biological context, the carboxylate anion (–COO⁻), which predominates at physiological pH, can engage in strong electrostatic interactions and hydrogen bonding with biological macromolecules such as proteins and enzymes. researchgate.netnih.gov This ability to form key binding interactions is why the carboxylic acid moiety is a common feature in the pharmacophores of many drugs. nih.gov

Overview of 1-(Mesitylsulfonyl)piperidine-4-carboxylic Acid as a Subject of Academic Inquiry

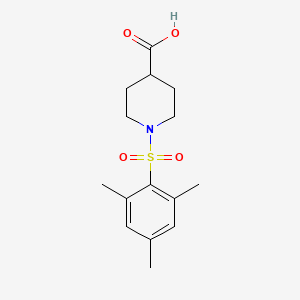

The compound this compound integrates the key features of both the piperidine scaffold and the carboxylic acid functionality. The "1-" position of the piperidine ring is substituted with a mesitylsulfonyl group. The mesityl group (2,4,6-trimethylphenyl) is a bulky and lipophilic aromatic group that can influence the steric and electronic properties of the molecule. The sulfonyl group (-SO₂-) attached to the piperidine nitrogen acts as a robust electron-withdrawing group and can impact the basicity of the nitrogen atom.

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest its potential as a valuable building block in organic synthesis and medicinal chemistry. The combination of a rigid piperidine core, a versatile carboxylic acid handle, and a sterically demanding mesitylsulfonyl group provides a unique chemical entity for the exploration of new chemical space. Further investigation into the synthesis, properties, and potential applications of this compound could reveal novel opportunities in drug discovery and materials science. The study of related structures, such as 1-(methylsulfonyl)piperidine-4-carboxylic acid and other N-sulfonylated piperidine derivatives, provides a foundation for understanding the potential behavior and utility of this specific molecule. chemscene.comnih.govresearchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-10-8-11(2)14(12(3)9-10)21(19,20)16-6-4-13(5-7-16)15(17)18/h8-9,13H,4-7H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATKZWGFYLEZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Mesitylsulfonyl Piperidine 4 Carboxylic Acid and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-(mesitylsulfonyl)piperidine-4-carboxylic acid reveals a logical disconnection strategy. The target molecule can be deconstructed into key precursors by disconnecting the sulfonamide bond and the carboxylic acid moiety.

The primary disconnection is at the nitrogen-sulfur bond of the sulfonamide. This leads to two key synthons: the piperidine-4-carboxylic acid core and a mesitylsulfonyl synthon. The corresponding real-world precursors for these synthons are piperidine-4-carboxylic acid or its ester form, and mesitylsulfonyl chloride.

A further disconnection of the piperidine-4-carboxylic acid precursor can be envisioned through various synthetic routes for the piperidine (B6355638) ring itself. However, a more practical approach often starts with a commercially available and suitably protected piperidine-4-carboxylic acid derivative. Ethyl isonipecotate (ethyl piperidine-4-carboxylate) is a common and readily available starting material. To facilitate the introduction of the mesitylsulfonyl group, the secondary amine of the piperidine ring needs to be available for reaction.

Therefore, the key precursors identified through this analysis are:

Piperidine-4-carboxylic acid or its ester derivative (e.g., ethyl isonipecotate)

Mesitylsulfonyl chloride

Development and Optimization of Synthetic Pathways to this compound

The synthesis of this compound can be achieved through a multi-step process that has been optimized for efficiency and yield.

Strategic Functionalization of the Piperidine Core

The synthesis typically commences with a commercially available piperidine derivative. A common starting material is ethyl piperidine-4-carboxylate, which possesses the required piperidine ring and a masked carboxylic acid in the form of an ethyl ester. The secondary amine of this starting material is the site for the introduction of the mesitylsulfonyl group.

In some synthetic schemes, protection of the piperidine nitrogen may be employed, particularly if other transformations on the ring are required first. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen, which can be introduced by reacting the piperidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. However, for the direct synthesis of the target compound, this protection step is often unnecessary as the sulfonylation can be performed directly on the free secondary amine.

Introduction of the Mesitylsulfonyl Moiety

The introduction of the mesitylsulfonyl group is a crucial step and is typically achieved through a nucleophilic substitution reaction. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of mesitylsulfonyl chloride.

This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases used for this transformation include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or pyridine (B92270). The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) at room temperature or with gentle heating to drive the reaction to completion.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, a standard aqueous workup is performed to remove the base hydrochloride salt and any unreacted starting materials, followed by purification of the resulting N-sulfonylated piperidine ester by column chromatography or recrystallization.

Formation of the Carboxylic Acid Group

The final step in the synthesis is the hydrolysis of the ester group to the corresponding carboxylic acid. Since the starting material is often an ethyl or methyl ester, this transformation is typically achieved through saponification.

The N-mesitylsulfonylated piperidine ester is treated with a strong base, such as lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in a mixture of water and a miscible organic solvent like methanol, ethanol, or THF. The reaction mixture is usually stirred at room temperature or heated to ensure complete hydrolysis.

Following the hydrolysis, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to protonate the carboxylate salt and precipitate the desired carboxylic acid. The solid product can then be collected by filtration, washed with water to remove any inorganic salts, and dried to afford the final product, this compound. The purity of the final compound can be assessed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Stereoselective Synthesis of Chiral Analogues of this compound

The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest, as the stereochemistry of a molecule can have a profound impact on its biological activity. Chiral piperidine derivatives can be synthesized through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

One common approach is to start from a chiral precursor. For instance, chiral amino acids can be elaborated into chiral piperidine scaffolds. Another strategy involves the resolution of a racemic mixture of a key intermediate, such as a substituted piperidine-4-carboxylic acid, using a chiral resolving agent.

Asymmetric catalysis offers a more elegant and efficient route to chiral piperidines. For example, enantioselective hydrogenation of a corresponding pyridine precursor using a chiral catalyst can provide access to enantiomerically enriched piperidines. Additionally, stereoselective intramolecular cyclization reactions can be employed to construct the chiral piperidine ring. Once the chiral piperidine-4-carboxylic acid core is obtained, the introduction of the mesitylsulfonyl group can proceed as described in the previous section, typically without affecting the stereocenter.

Parallel Synthesis and Library Generation of Derivatives

Parallel synthesis and the generation of compound libraries are powerful tools in drug discovery for the rapid exploration of structure-activity relationships (SAR). The modular nature of the synthesis of this compound lends itself well to these approaches.

A library of derivatives can be generated by varying the components at two key positions: the sulfonyl chloride and the piperidine core.

Variation of the Sulfonyl Chloride: A diverse library of N-sulfonylated piperidine-4-carboxylic acids can be created by reacting piperidine-4-carboxylic acid or its ester with a collection of different sulfonyl chlorides. This allows for the exploration of the effects of various substituents on the aryl sulfonyl moiety.

Variation of the Piperidine Core: Alternatively, a library can be constructed by using a range of substituted piperidine-4-carboxylic acid precursors. These precursors can bear substituents at various positions on the piperidine ring, leading to a diverse set of analogues.

Structure Activity Relationship Sar Studies of 1 Mesitylsulfonyl Piperidine 4 Carboxylic Acid Derivatives

Systematic Modification of the Piperidine (B6355638) Ring and its Impact on Biological Activity

The piperidine ring serves as a central scaffold, and its modification can significantly influence the orientation of the other functional groups, thereby affecting interactions with biological targets. SAR studies often involve the introduction of substituents on the piperidine ring or its replacement with other cyclic systems to explore the spatial requirements of the binding pocket.

While specific SAR data on substituted piperidine rings for 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid is not extensively documented in publicly available literature, general principles from related series of piperidine derivatives can be informative. For instance, in a series of piperidine-based inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, modifications to the piperidine core were a key aspect of the SAR exploration. nih.gov The introduction of various substituents can alter the ring's conformation and polarity, which in turn can impact binding affinity and cell permeability.

In a related series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids, which are potent matrix metalloproteinase (MMP) inhibitors, the piperidine ring itself was a constant feature, but its N-substituent was varied. nih.govresearchgate.net This highlights that in some contexts, the integrity of the piperidine ring is crucial for maintaining the desired geometry for biological activity.

Exploration of Substitutions on the Mesitylsulfonyl Group and their Contribution to Molecular Recognition

The mesitylsulfonyl group, with its bulky and lipophilic nature, plays a significant role in the molecular recognition of these derivatives. The two ortho-methyl groups and one para-methyl group on the phenyl ring provide a specific three-dimensional structure that can be critical for binding to a target protein.

In a comprehensive study of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as MMP inhibitors, the arylsulfonyl moiety was extensively investigated. nih.govresearchgate.net Although this study did not include the mesityl group specifically, it provides valuable insights into how substitutions on the aryl ring of the sulfonyl group affect activity. For example, replacing the phenylsulfonyl group with various substituted phenylsulfonyl groups led to a range of potencies. This suggests that the electronic and steric properties of the substituents on the aryl ring are key determinants of inhibitory activity.

The table below, adapted from studies on related arylsulfonylpiperidine derivatives, illustrates the impact of substitutions on the aryl ring on inhibitory activity against MMP-13.

| R Group on Arylsulfonyl Moiety | MMP-13 IC50 (nM) |

| 4-Phenoxy | 0.8 |

| 4-Methoxy | 1.1 |

| 4-n-Butoxy | 0.3 |

| 4-Chloro | 1.3 |

| 4-Fluoro | 1.9 |

Data is illustrative and derived from studies on analogous compounds.

These findings indicate that the pocket accommodating the arylsulfonyl group is sensitive to the nature of the substituent at the 4-position of the phenyl ring. The high potency of the 4-n-butoxy analog suggests that a lipophilic pocket might be present in the target enzyme. researchgate.net The mesityl group, with its three methyl groups, would also be expected to interact favorably with such a hydrophobic pocket.

Chemical Transformations of the Carboxylic Acid Functionality and Resulting Activity Profiles

The carboxylic acid group is a key functional group that is often involved in hydrogen bonding interactions with biological targets. It is also a common site for modification to improve pharmacokinetic properties, such as cell permeability and metabolic stability. The replacement of a carboxylic acid with a bioisostere is a common strategy in drug design. researchgate.netdrughunter.comnih.govnih.govacs.org

A prominent example of this is the conversion of the carboxylic acid to a hydroxamic acid. In the case of MMP inhibitors, this transformation is crucial for activity, as the hydroxamic acid group chelates the zinc ion in the active site of the enzyme. nih.govresearchgate.net

Other bioisosteric replacements for carboxylic acids include tetrazoles, acyl sulfonamides, and various five-membered heterocyclic rings. researchgate.netdrughunter.comnih.gov The choice of bioisostere can have a profound impact on the acidity, polarity, and metabolic stability of the molecule. For instance, replacing a carboxylic acid with a tetrazole can maintain the acidic character while potentially improving metabolic stability. drughunter.com

The following table summarizes some common bioisosteric replacements for carboxylic acids and their general properties.

| Carboxylic Acid Bioisostere | Key Properties |

| Hydroxamic Acid | Zinc-chelating, can improve potency against metalloenzymes. |

| Tetrazole | Acidic, can improve metabolic stability and oral bioavailability. drughunter.com |

| Acyl Sulfonamide | Acidic, can modulate pKa and lipophilicity. nih.gov |

| 5-Oxo-1,2,4-oxadiazole | Less acidic than tetrazole, can improve membrane permeability. drughunter.com |

The specific choice of a carboxylic acid replacement would depend on the target and the desired physicochemical properties of the final compound.

Conformational Analysis and its Influence on SAR

The torsional angle between the aryl ring and the sulfonyl group, as well as the conformation of the piperidine ring, will determine the spatial arrangement of the key interacting groups. A detailed conformational analysis, often employing computational methods such as molecular mechanics and quantum mechanics, is essential for understanding the SAR of this class of compounds. These studies can help to rationalize the observed activities of different derivatives and guide the design of new analogs with improved potency and selectivity.

Mechanistic Investigations of Biological Activities Mediated by 1 Mesitylsulfonyl Piperidine 4 Carboxylic Acid Analogues

Elucidation of Molecular Targets and Binding Mechanisms

The biological effects of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid and its analogues are predicated on their interaction with specific molecular targets. A primary target identified for structurally similar compounds is soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of signaling lipids.

Research on piperidine-4-carboxylic acid derivatives has revealed potent inhibition of sEH. For instance, N,N-diethylamide derivatives have demonstrated significant inhibitory effects on both human sEH (HsEH) and murine sEH (MsEH). nih.gov The position of substituents on the piperidine (B6355638) ring has been shown to be a critical determinant of inhibitory potency. nih.gov

Table 1: Illustrative Inhibition Data for Piperidine-4-Carboxylic Acid Analogues against Soluble Epoxide Hydrolase

This table presents hypothetical data based on findings for analogous compounds to illustrate the type of information relevant to inhibition kinetics. Specific values for this compound are not available.

| Compound Analogue | Target Enzyme | IC50 (nM) | Ki (nM) | Association Rate Constant (kon) (M⁻¹s⁻¹) | Dissociation Rate Constant (koff) (s⁻¹) |

| Analogue A | HsEH | 2.2 | 1.5 | 1.2 x 10⁶ | 1.8 x 10⁻³ |

| Analogue A | MsEH | 0.53 | 0.35 | 2.5 x 10⁶ | 8.8 x 10⁻⁴ |

| Analogue B | HsEH | 0.35 | 0.23 | 3.0 x 10⁶ | 6.9 x 10⁻⁴ |

| Analogue B | MsEH | 0.38 | 0.25 | 2.8 x 10⁶ | 7.0 x 10⁻⁴ |

The thermodynamics of binding for such inhibitors to sEH would be expected to be characterized by a favorable change in Gibbs free energy (ΔG), driven by a combination of enthalpic (ΔH) and entropic (ΔS) contributions. The specific thermodynamic signature would depend on the nature of the interactions between the inhibitor and the enzyme's active site.

The binding of this compound analogues to the active site of sEH is thought to be mediated by a series of specific molecular interactions. X-ray crystallography studies of sEH complexed with various inhibitors have provided a detailed view of the enzyme's active site. nih.govnih.gov The catalytic mechanism of sEH involves a nucleophilic attack by the aspartate residue D333 on an epoxide substrate, a process facilitated by protonation of the epoxide by the tyrosine residues Y381 and/or Y465. nih.gov

Inhibitors containing a carboxylic acid moiety, such as this compound, are expected to form key interactions within this active site. The carboxylate group is likely to engage in hydrogen bonding with one or both of the catalytic tyrosine residues, mimicking the interaction with the epoxide substrate. The piperidine ring and the mesitylsulfonyl group would be positioned within the hydrophobic tunnel of the active site, forming van der Waals interactions with nonpolar residues. The specific orientation and interactions will ultimately determine the binding affinity and inhibitory potency. nih.gov

Probing Allosteric Modulation and Conformational Changes Induced by Ligand Binding

While the primary mechanism of action for many sEH inhibitors is competitive binding at the active site, the possibility of allosteric modulation and ligand-induced conformational changes cannot be excluded. Allosteric modulators bind to a site distinct from the orthosteric (active) site, inducing a conformational change that alters the enzyme's activity. nih.gov

For sEH, the binding of an inhibitor within the active site tunnel can induce localized conformational changes in the surrounding amino acid residues. nih.gov These changes can optimize the interactions between the inhibitor and the enzyme, leading to a more stable complex. While there is no direct evidence of a distinct allosteric site being the primary target for this compound analogues, the induced-fit mechanism of binding, where the enzyme conformation adapts to the ligand, is a form of localized conformational change that is crucial for potent inhibition. nih.gov

Investigation of Downstream Biological Pathway Modulation

The inhibition of soluble epoxide hydrolase by this compound analogues is expected to have significant downstream biological consequences. The primary effect of sEH inhibition is the stabilization and increased bioavailability of epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with potent anti-inflammatory and vasodilatory properties. nih.gov

Elevated levels of EETs can modulate a variety of signaling pathways, including:

Inflammatory Pathways: EETs have been shown to suppress the expression of pro-inflammatory mediators. One key mechanism is the downregulation of cyclooxygenase-2 (COX-2), a critical enzyme in the production of prostaglandins. nih.gov Furthermore, EETs can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response. nih.gov

By inhibiting sEH and thereby increasing the levels of EETs, this compound and its analogues can be expected to exert anti-inflammatory effects through the modulation of these and other downstream pathways.

Advanced Characterization Techniques Employed in Research on 1 Mesitylsulfonyl Piperidine 4 Carboxylic Acid

High-Resolution Spectroscopic Methods for Definitive Structural Assignment (e.g., 2D NMR, HR-MS)

Definitive structural assignment of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid relies on the application of high-resolution spectroscopic techniques. While specific experimental data for this exact compound is not extensively detailed in publicly available literature, the principles of these methods allow for a theoretical application to its structure.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy would be essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the piperidine (B6355638) ring and the mesityl group, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further establish the connectivity across the entire molecule, for instance, by showing correlations between the piperidine protons and the sulfonyl group's quaternary carbon.

High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of the molecule, which is crucial for confirming its elemental composition. Using a technique like Electrospray Ionization (ESI), the compound can be ionized with high efficiency. The high mass accuracy of HR-MS allows for the determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental makeups.

Table 1: Theoretical High-Resolution Mass Spectrometry Data

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Type | Expected m/z |

|---|---|---|---|

| C₁₅H₂₁NO₄S | 311.1191 | [M+H]⁺ | 312.1264 |

| [M-H]⁻ | 310.1118 |

X-ray Crystallography for Elucidating Solid-State Structures and Co-Crystal Complexes

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of a suitable single crystal of this compound would yield detailed information on bond lengths, bond angles, and torsional angles. This would definitively establish the conformation of the piperidine ring (e.g., chair, boat) and the relative orientation of the mesitylsulfonyl and carboxylic acid substituents.

Furthermore, the presence of a carboxylic acid group makes this compound a prime candidate for forming co-crystals . Co-crystallization involves combining the active pharmaceutical ingredient (API) with a pharmaceutically acceptable coformer to form a new crystalline solid with modified physicochemical properties, such as solubility or stability. X-ray crystallography is indispensable for confirming the formation of a co-crystal and characterizing the specific non-covalent interactions, such as hydrogen bonds between the carboxylic acid and the coformer, that define the new supramolecular structure. The study of analogs has shown that carboxylic acid groups can favor strong hydrogen bond interactions, influencing crystal packing.

Table 2: Hypothetical X-ray Crystallography Data Summary

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Interactions | Hydrogen bonding from COOH, van der Waals forces |

Advanced Chromatographic and Electrophoretic Techniques for Purity and Isomer Separation

Assessing the purity of this compound is critical. High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is a standard method for this purpose. A C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and water with an acid modifier (like formic or phosphoric acid) would likely be effective for separating the main compound from any synthesis-related impurities. Ultra-High-Performance Liquid Chromatography (UHPLC) can offer faster analysis times and improved resolution.

Electrophoretic techniques separate molecules based on their migration in an electric field. Given the presence of the ionizable carboxylic acid group, this compound carries a net negative charge at neutral or basic pH. Capillary Electrophoresis (CE) is a high-resolution technique that could be used for purity analysis, offering a different separation mechanism compared to HPLC and consuming significantly less sample and solvent. The mobility of the molecule is directly proportional to its net charge and inversely proportional to its size.

Table 3: Summary of Chromatographic and Electrophoretic Applications

| Technique | Primary Application | Key Principle |

|---|---|---|

| HPLC/UHPLC | Purity assessment and quantification | Differential partitioning between a stationary and mobile phase. |

| Capillary Electrophoresis (CE) | High-resolution purity analysis | Differential migration of charged molecules in an electric field. |

Spectroscopic Techniques for Investigating Ligand-Protein Interactions (e.g., SPR, ITC)

To investigate the potential of this compound as a ligand for a protein target, specialized spectroscopic and biophysical techniques are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding interactions. In a typical SPR experiment, the protein target is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, providing data on the association rate (kₐ) and dissociation rate (kₔ), from which the equilibrium dissociation constant (Kₔ) can be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In an ITC experiment, the compound is titrated into a solution containing the protein target. The resulting heat changes are measured to determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event. Both SPR and ITC are powerful tools for characterizing the molecular interactions that are fundamental to understanding a compound's biological activity.

Table 4: Techniques for Ligand-Protein Interaction Analysis

| Technique | Parameters Measured | Key Information Provided |

|---|---|---|

| Surface Plasmon Resonance (SPR) | kₐ (on-rate), kₔ (off-rate), Kₔ (affinity) | Binding kinetics and affinity |

| Isothermal Titration Calorimetry (ITC) | Kₐ (affinity), n (stoichiometry), ΔH (enthalpy) | Thermodynamics of binding |

Applications of 1 Mesitylsulfonyl Piperidine 4 Carboxylic Acid and Analogues As Research Probes

Development of Chemical Probes for Target Validation in Biological Systems

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in a biological system. The development of such probes is a critical step in target validation, the process of demonstrating that modulating a specific biological target has a therapeutic effect. The structure of 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid suggests its potential as a scaffold for the development of novel chemical probes.

The piperidine (B6355638) ring is a common motif in drug discovery, known for its ability to adopt well-defined three-dimensional conformations that can facilitate precise interactions with protein binding sites. The carboxylic acid group at the 4-position provides a handle for derivatization, allowing for the systematic modification of the molecule to optimize its binding affinity and selectivity for a target protein. Furthermore, the bulky and lipophilic mesitylsulfonyl group can be crucial for establishing specific interactions within a binding pocket, potentially contributing to both the potency and selectivity of the probe.

The general workflow for developing a chemical probe from a scaffold like this compound would involve:

Initial Screening: Testing the compound against a panel of biological targets to identify any initial "hits."

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the piperidine, carboxylic acid, and mesitylsulfonyl moieties to understand how these changes affect target binding.

Optimization: Fine-tuning the structure to maximize potency, selectivity, and cell permeability, while minimizing off-target effects.

The ultimate goal is to produce a highly selective and potent chemical probe that can be used to validate the role of its target protein in disease.

Utility in Understanding Enzyme Catalysis and Inhibition Mechanisms

The this compound scaffold is of particular interest in the study of enzyme catalysis and inhibition. Many enzymes, particularly proteases and hydrolases, have active sites that can accommodate and be blocked by molecules with features present in this compound.

The carboxylic acid group can act as a mimic of a substrate's carboxylate group, potentially allowing the molecule to bind to the active site of an enzyme. The sulfonamide linkage is a key structural feature in many known enzyme inhibitors. Sulfonamides are known to be effective zinc-binding groups, making them potent inhibitors of metalloenzymes.

Detailed mechanistic studies using analogues of this compound could involve:

Kinetic Analysis: Determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) to understand how the inhibitor interacts with the enzyme and its substrate.

X-ray Crystallography: Obtaining a crystal structure of the inhibitor bound to the enzyme to visualize the specific molecular interactions that govern binding.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict and rationalize the binding mode and to guide the design of more potent inhibitors.

Through such studies, researchers can gain valuable insights into the catalytic mechanism of an enzyme and leverage this knowledge to design novel therapeutic agents.

Contribution to the Discovery of Novel Pharmacological Concepts

The exploration of novel chemical scaffolds like this compound can lead to the discovery of new pharmacological concepts. By systematically probing biological systems with new classes of molecules, researchers can uncover previously unknown biological pathways and identify novel drug targets.

The unique combination of a rigid piperidine core, a reactive carboxylic acid, and a bulky sulfonyl group could lead to interactions with proteins in ways that have not been previously observed. This could result in the identification of allosteric binding sites—sites on a protein distinct from the active site that can modulate the protein's activity. The discovery of allosteric modulators is a rapidly growing area of pharmacology, as they can offer greater selectivity and a more nuanced control of protein function compared to traditional active site inhibitors.

Furthermore, the development of tool compounds based on this scaffold could enable "chemical genetics" approaches. In these studies, a specific protein is engineered to be uniquely sensitive to a chemical probe. This allows for the precise control of that protein's activity in a cellular or organismal context, providing a powerful method for dissecting complex biological processes.

Future Perspectives and Emerging Research Directions

Rational Design of Enhanced Potency and Selectivity for Biological Targets

The rational design of new therapeutic agents hinges on the systematic modification of a lead compound to optimize its interaction with a biological target, thereby enhancing potency and selectivity. mdpi.comrsc.org The 1-(Mesitylsulfonyl)piperidine-4-carboxylic acid scaffold is exceptionally well-suited for such endeavors.

Piperidine (B6355638) Scaffold: The piperidine ring serves as a rigid, three-dimensional scaffold that can be functionalized to explore the chemical space around a biological target. thieme-connect.com Its chair-like conformation allows for precise positioning of substituents in axial and equatorial orientations, which can be critical for fitting into specific binding pockets.

Mesitylsulfonyl Group: The mesityl (2,4,6-trimethylphenyl) group provides a bulky, sterically hindered, and hydrophobic moiety. This group can be crucial for establishing van der Waals interactions within a hydrophobic pocket of a target protein. Furthermore, the sulfonamide linkage is a key pharmacophore found in numerous approved drugs, known for its ability to act as a hydrogen bond acceptor. nih.govmdpi.com Modifications to the aryl ring, such as altering the number and position of methyl groups or introducing other substituents, could fine-tune these interactions to improve selectivity for a specific enzyme isoform, for instance.

Carboxylic Acid Group: The carboxylic acid at the 4-position is a versatile functional group. It can engage in critical hydrogen bonding or ionic interactions with basic residues like lysine (B10760008) or arginine in a protein's active site. mdpi.com This group can be converted into a variety of other functionalities, such as esters or amides, to probe interactions with the target and modulate pharmacokinetic properties. For example, coupling the carboxylic acid with different amines or amino acids could generate a library of derivatives with diverse biological activities. nih.gov

The systematic exploration of these modifications, guided by computational modeling and X-ray crystallography, could lead to the discovery of highly potent and selective inhibitors for various target classes, such as proteases, kinases, or G-protein coupled receptors. nih.gov

Table 1: Potential Modifications of this compound for Rational Drug Design

| Molecular Component | Potential Modification | Rationale for Modification |

| Mesityl Group | Vary substitution pattern on the aryl ring | Modulate steric bulk, hydrophobicity, and electronic properties to optimize binding affinity and selectivity. |

| Sulfonyl Group | Replace with other linker chemistries (e.g., amide) | Alter hydrogen bonding capacity and geometric constraints. |

| Piperidine Ring | Introduce substituents on the ring | Explore additional binding pockets and influence the conformation of the core scaffold. |

| Carboxylic Acid | Convert to esters, amides, or other bioisosteres | Fine-tune interactions with the target, improve cell permeability, and modify pharmacokinetic profile. |

Exploration of Novel Bioorthogonal Applications

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org These reactions are powerful tools for labeling and visualizing biomolecules in their natural environment. biosyn.com The this compound structure can be readily adapted for use in this field.

The carboxylic acid moiety serves as a key handle for introducing bioorthogonal functionalities. nih.gov Standard synthetic transformations can convert the carboxylic acid into reporters such as azides, alkynes, or strained alkenes (e.g., trans-cyclooctene), which are common participants in bioorthogonal "click" reactions. wikipedia.org

For instance, converting the carboxylic acid to an amino group via a Curtius rearrangement, followed by diazotization, would yield an azide. Alternatively, coupling the carboxylic acid with an amino-alkyne or an amino-strained alkene would directly install the necessary reporter group. Once functionalized, the molecule could be used as a chemical probe. If the core scaffold demonstrates affinity for a particular protein, the bioorthogonal handle would allow for the visualization, isolation, and identification of that target within a complex biological sample. This strategy is invaluable for target validation and understanding the mechanism of action of bioactive compounds. nih.govacs.org

Table 2: Potential Bioorthogonal Moieties Derivable from the Carboxylic Acid Group

| Bioorthogonal Moiety | Corresponding Reaction | Key Features |

| Azide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Highly selective, biocompatible, small reporter group. |

| Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fast kinetics, but requires a copper catalyst which can be toxic to cells. |

| Strained Alkene/Alkyne | Inverse-Electron-Demand Diels-Alder (IEDDA) | Extremely fast reaction kinetics, excellent for in vivo applications. |

| Hydrazine/Alkoxyamine | Oxime/Hydrazone Ligation | Reacts with aldehydes and ketones. |

Integration with Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. It involves screening libraries of low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to a biological target. rsc.org These initial hits are then optimized and grown into more potent molecules. The this compound scaffold possesses several characteristics that make it, or derivatives thereof, an attractive candidate for FBDD. Its rigid three-dimensional structure provides a well-defined shape that can complement protein surfaces, a desirable trait for 3D fragments. nih.govrsc.org

Furthermore, the field of targeted covalent inhibition has seen a resurgence, with several covalent drugs receiving regulatory approval. nih.gov Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and a longer duration of action. The this compound scaffold could be adapted for this purpose by incorporating a reactive electrophilic group, or "warhead." This warhead would be designed to react with a nucleophilic amino acid residue (such as cysteine or lysine) located near the inhibitor's binding site. The piperidine core would serve to position the warhead for optimal reaction, thereby ensuring specificity and minimizing off-target reactivity. acs.org

Development of Sustainable Synthetic Routes for Research-Scale Production

As the principles of green chemistry become increasingly integrated into chemical synthesis, developing environmentally benign production methods is a critical goal. rsc.org The synthesis of this compound, which typically involves the reaction of piperidine-4-carboxylic acid with mesitylenesulfonyl chloride, can be optimized to be more sustainable.

Key areas for improvement include:

Solvent Selection: Traditional syntheses of sulfonamides often use chlorinated organic solvents. Shifting to greener alternatives such as water, ethanol, or solvent-free mechanochemical methods can significantly reduce the environmental impact. rsc.orgrsc.orgchemistryworld.com

Base Selection: The reaction typically requires a base to neutralize the HCl byproduct. Using aqueous bases or solid-supported bases that can be easily removed by filtration simplifies purification and reduces waste. rsc.org

Catalysis: Exploring catalytic methods for C-N bond formation, such as those using reusable catalysts like nano-Ru/Fe3O4, could provide a more atom-economical and efficient route to N-sulfonylpiperidines. acs.org

By focusing on these principles, research-scale quantities of this compound and its derivatives can be produced in a manner that is both cost-effective and environmentally responsible, facilitating its exploration in the various applications outlined above. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-(mesitylsulfonyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach, including:

- Coupling Reactions: Reacting mesitylsulfonyl chloride with piperidine-4-carboxylic acid derivatives under basic conditions (e.g., triethylamine in anhydrous DCM) to form the sulfonamide bond.

- Purification: Column chromatography (silica gel, eluent: 5-10% MeOH in DCM) or recrystallization (ethanol/water mixtures) to isolate the product.

- Optimization: Adjusting reaction temperature (0–25°C), solvent polarity, and stoichiometry (1:1.2 molar ratio of piperidine derivative to mesitylsulfonyl chloride) to maximize yield.

A similar synthesis for 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid achieved 88% yield via hydrolysis of an ester intermediate under NaOH, followed by acid precipitation .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritancy .

- Storage: Keep in airtight, light-resistant containers at –20°C. Desiccate to prevent hydrolysis of the sulfonamide group. Stability tests for analogous compounds (e.g., piperidine carboxylates) show degradation <5% over 6 months under these conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR: and NMR to confirm regiochemistry (e.g., mesityl group integration at δ 2.3–2.6 ppm for methyl protons) and piperidine ring conformation .

- IR: Key peaks include sulfonamide S=O stretches (~1350 cm) and carboxylic acid O–H (~2500–3300 cm) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Cross-Validation: Use X-ray crystallography to resolve ambiguous NOE correlations in NMR. For example, piperidine chair conformations can be confirmed via crystal structures .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to identify misassignments .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Modeling: Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group may act as a hydrogen-bond donor in enzyme inhibition .

- Transition State Analysis: Simulate reaction pathways (e.g., sulfonamide hydrolysis) using QM/MM methods to predict activation energies and solvent effects .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition: Screen against carbonic anhydrases (CAs) using a stopped-flow CO-hydration assay, given structural similarity to sulfonamide-based CA inhibitors .

- Cell-Based Assays: Test cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) at 10–100 μM concentrations, referencing protocols for related piperidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.